Kinase Selectivity: Isonicotinoyl vs. Nicotinoyl Scaffold – c-KIT Selectivity over ABL/FLT3
The isonicotinoylpiperidine scaffold, for which tert-butyl 1-isonicotinoylpiperidin-4-ylcarbamate serves as a direct synthetic precursor, confers profound c-KIT selectivity. CHMFL-KIT-110 (bearing the 1-isonicotinoylpiperidin-4-yloxy group) completely abolished ABL and FLT3 kinase activity and exhibited a KINOMEscan selectivity score S(1) = 0.01 at 1 µM across 468 kinases . In contrast, the nicotinoyl regioisomer-derived CHMFL-ABL/KIT-155 retains potent dual ABL/c-KIT activity (IC50: ABL = 46 nM, c-KIT = 75 nM) with a lower selectivity score S(1) = 0.03 [1]. The 3-fold difference in selectivity score and the complete loss of ABL/FLT3 activity for the isonicotinoyl scaffold represent a quantifiable differentiation.
| Evidence Dimension | Kinase selectivity (KINOMEscan S Score at 1 µM) and target engagement profile |
|---|---|
| Target Compound Data | CHMFL-KIT-110 (isonicotinoyl scaffold): S(1) = 0.01; no detectable ABL or FLT3 inhibition; c-KIT GI50 = 0.021 µM (GIST-T1), 0.043 µM (GIST-882) |
| Comparator Or Baseline | CHMFL-ABL/KIT-155 (nicotinoyl scaffold): S(1) = 0.03; ABL IC50 = 46 nM; c-KIT IC50 = 75 nM; also inhibits LCK (12 nM), PDGFRβ (80 nM), BLK (81 nM) |
| Quantified Difference | 3-fold higher selectivity (S score 0.01 vs. 0.03); qualitative divergence: absence of ABL/FLT3 activity (isonicotinoyl) vs. potent dual ABL/c-KIT inhibition (nicotinoyl) |
| Conditions | KINOMEscan assay, 468 kinases/mutants, 1 µM compound concentration; cellular GI50 in GIST-T1 and GIST-882 cell lines |
Why This Matters
For procurement decisions, the isonicotinoyl building block uniquely enables synthesis of c-KIT-selective inhibitors, whereas the nicotinoyl analog leads to multi-targeted agents—a critical determinant of therapeutic window and off-target liability.
- [1] MedChemExpress. CHMFL-ABL/KIT-155 Product Datasheet. ABL IC50 = 46 nM, c-KIT IC50 = 75 nM, S Score (1) = 0.03. View Source
